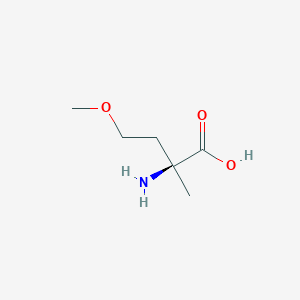
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methoxy-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a protected amino acid derivative, followed by deprotection and functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Primary amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The methoxy and amino groups play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but lacks the methoxy group.
(2S)-2-Amino-3-methoxybutanoic acid: Similar structure but with the methoxy group at a different position.
(2S)-2-Amino-4-hydroxy-2-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid is unique due to the presence of both a methoxy group and a methyl group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
WOTCLVZZFBUGGO-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CCOC)(C(=O)O)N |
Canonical SMILES |
CC(CCOC)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11745762.png)
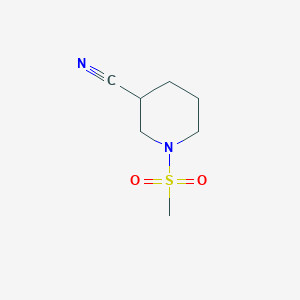
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745772.png)
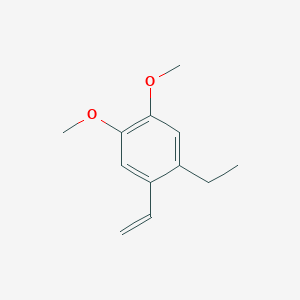

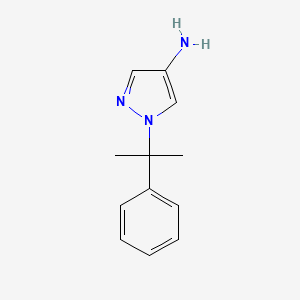
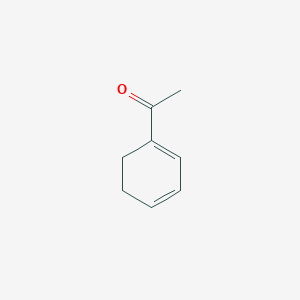
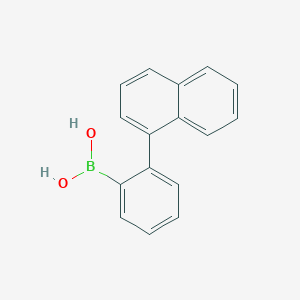
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745810.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745817.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11745820.png)
![1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole](/img/structure/B11745822.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745827.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745835.png)
